![molecular formula C23H21NO4S B2726413 1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-49-9](/img/structure/B2726413.png)
1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a naphthalene, a chroman, and a piperidine ring . These types of compounds are often used in the pharmaceutical industry and in drug design .
Synthesis Analysis
Piperidine derivatives, which this compound is, are important synthetic fragments for designing drugs . They can be formed through various intra- and intermolecular reactions . A related compound, 1-(naphthalen-2-ylsulfonyl)indoline, was synthesized from a mixture of quinolin-8-amine, naphthalene-2-sulfonyl chloride, and potassium tri uoro(phenyl)–borane .Molecular Structure Analysis
While specific structural data for this compound was not found, similar compounds often have complex structures with multiple rings . The structure is likely determined through techniques such as single-crystal X-ray diffraction .Chemical Reactions Analysis
The specific reactions this compound undergoes would depend on its exact structure and the conditions it’s exposed to. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Related compounds often have properties such as a specific boiling point, density, and pKa .Scientific Research Applications
Synthesis and Structural Analysis
A novel spiro[indoline-naphthaline]oxazine derivative was successfully synthesized, showcasing significant photochromic properties in different solvents. This compound exhibits a structure where the benzene and naphthalene rings are almost perpendicular, highlighting the complex spatial arrangement and potential for unique chemical behaviors (Hong Li et al., 2015).
Medicinal Chemistry Applications
Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives have shown to be important pharmacophores in drugs, drug candidates, and biochemical reagents. Their syntheses and biological relevances have been highlighted, indicating the compound's utility in developing new biologically active substances (Nitin Ghatpande et al., 2020).
Pharmacological Properties
The synthesis of 1′-organyl-1,2,3,4-tetrahydrospiro[naphthalene-1,4′-piperidine] derivatives has led to the discovery of high-affinity, selective σ1 ligands. This research showcases the pharmacological potency and selectivity achievable through structural modifications of spiro compounds (R. Tacke et al., 2012).
Modulation of Presynaptic Cholinergic Function
Spirovesamicols, as semirigid vesamicol receptor ligands, have been synthesized to develop selective inhibitors of vesicular acetylcholine storage, demonstrating the compound's potential in affecting neurotransmitter dynamics (S. Efange et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1'-naphthalen-2-ylsulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c25-21-16-23(28-22-8-4-3-7-20(21)22)11-13-24(14-12-23)29(26,27)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJQRVJBTUZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

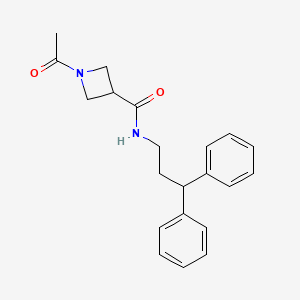

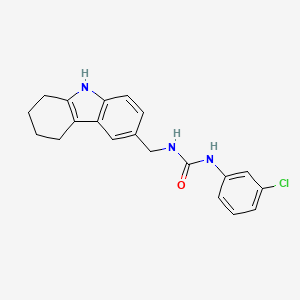
![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

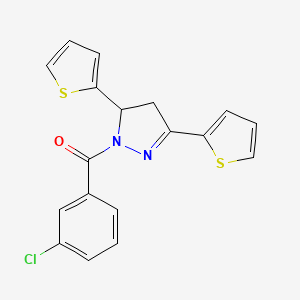

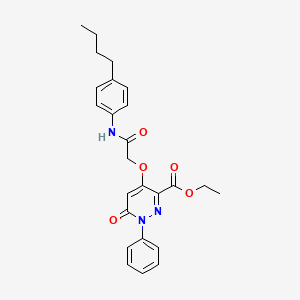
![2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2726346.png)
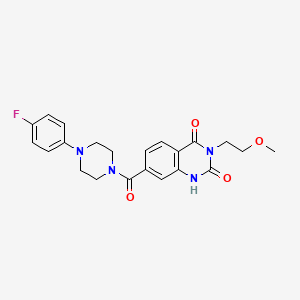

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)
